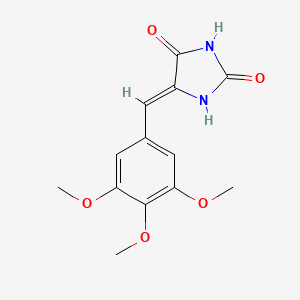![molecular formula C16H15N3O5 B6081936 N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081936.png)
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as ISO-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. The compound was first synthesized in 2003 and has since been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide inhibits the activity of AKR1B10 by binding to its active site and preventing the conversion of retinaldehyde to retinol. This inhibition of AKR1B10 activity has been shown to have anti-tumor effects in several types of cancer, including breast, lung, and liver cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is its specificity for AKR1B10, which allows for targeted inhibition of this enzyme. However, one limitation of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For research on N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide include further studies on its potential therapeutic applications in cancer and other diseases, as well as the development of more soluble analogs that can be administered more easily in experimental settings. Additionally, further studies on the mechanism of action of this compound and its effects on other cellular pathways may provide new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 3-isoxazolylmethylamine with 4-methoxybenzyl chloride to form the intermediate 4-methoxybenzyl-3-isoxazolylmethylamine. This intermediate is then reacted with 4-(chloromethyl)oxazole-5-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-isoxazolylmethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of Aldo-keto reductase family 1 member B10 (AKR1B10), which is overexpressed in several types of cancer and has been implicated in cancer progression and drug resistance.
Propriétés
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-N-(1,2-oxazol-3-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-21-12-2-4-13(5-3-12)22-10-15-18-14(9-23-15)16(20)17-8-11-6-7-24-19-11/h2-7,9H,8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGSEJLYLHXHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CO2)C(=O)NCC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)
![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)

![[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)
![2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)

![3,4-dihydropyrrolo[1,2-a]pyrazine succinate](/img/structure/B6081923.png)
![1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone](/img/structure/B6081928.png)